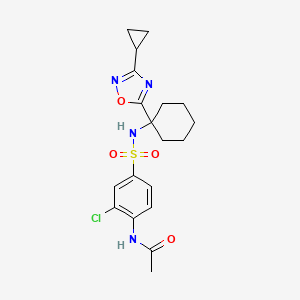

![molecular formula C19H15N3O4 B2545987 N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide CAS No. 2309804-13-3](/img/structure/B2545987.png)

N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

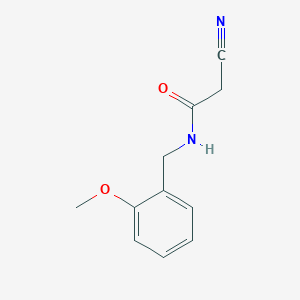

The compound N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)ethanediamide is a chemical entity that appears to be related to the class of compounds known as bis-furans, which are characterized by the presence of two furan rings. These types of compounds have been studied for their potential applications in various fields, including medicinal chemistry, due to their interactions with biological molecules such as DNA.

Synthesis Analysis

The synthesis of related furan compounds has been explored in the literature. For instance, a new synthesis route for 2,5-bis(4-cyanophenyl)furan, which shares structural similarities with the compound , has been developed. This synthesis involves a modified Stetter reaction and has been optimized for the large-scale production of antimicrobial agents like Furamidine and Pafuramidine . Another approach to synthesizing a similar compound, 2,5-bis-(4-cyanophenyl)-furan, has been reported using a Claisen condensation reaction followed by several other steps, including cyclodehydration and decarboxylation, to achieve the final product .

Molecular Structure Analysis

While the specific molecular structure analysis of this compound is not provided, the structure of related bis-furan compounds has been investigated. These studies often involve single-crystal diffraction analyses to understand the interactions between the furan rings and other molecular entities .

Chemical Reactions Analysis

The chemical reactivity of bis-furan compounds can be inferred from studies on similar molecules. For example, the host compound N,N′-bis(9-phenyl-9-thioxanthenyl)ethylenediamine has been shown to form clathrates with various five-membered ring heterocyclics, demonstrating its ability to participate in host-guest interactions . This suggests that this compound may also engage in specific chemical reactions based on its functional groups and heterocyclic components.

Physical and Chemical Properties Analysis

The physical and chemical properties of bis-furan compounds are typically characterized by their interactions with other molecules, solubility, and stability under different conditions. Although the specific properties of this compound are not detailed in the provided papers, related compounds have been studied for their host abilities and selectivity, which are influenced by their physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Biomaterials

Researchers have been exploring the synthesis of biobased polyesters using furan derivatives as a sustainable alternative to petroleum-based materials. For instance, Yi Jiang et al. (2014) demonstrated the enzymatic synthesis of novel biobased furan polyesters with significant molecular weights, showcasing the potential of furan derivatives in creating environmentally friendly polymers (Yi Jiang et al., 2014). Additionally, M. Abid et al. (2008) developed copolyesters containing terephthalic and bio-based furanic units, further emphasizing the versatility of furan derivatives in polyester synthesis (M. Abid et al., 2008).

Advanced Materials and Catalysis

Furan derivatives are utilized in the development of advanced materials, including electrochromic devices and catalysts for biomass conversion. G. Sotzing et al. (1996) synthesized and characterized bis(2-(3,4-ethylenedioxy)thienyl)-based monomers, leading to electroactive polymers with potential applications in electrochromic devices (G. Sotzing et al., 1996). Y. Nakagawa et al. (2013) focused on the catalytic reduction of biomass-derived furanic compounds, highlighting the role of furan derivatives in facilitating sustainable chemical processes (Y. Nakagawa et al., 2013).

Organic Synthesis and Fluorescent Materials

The synthesis of complex organic molecules and fluorescent materials also benefits from the unique properties of furan derivatives. Jin Zhang et al. (2017) developed a method for the photoinduced direct oxidative annulation of furan derivatives, leading to highly functionalized polyheterocyclic compounds (Jin Zhang et al., 2017). G. Boobalan et al. (2012) synthesized a highly water-soluble and fluorescent perylene bisimide derivative from furan compounds, demonstrating their potential in creating novel fluorescent materials (G. Boobalan et al., 2012).

Eigenschaften

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-N'-(2-cyanophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O4/c20-11-13-5-1-2-6-15(13)22-19(24)18(23)21-12-14(16-7-3-9-25-16)17-8-4-10-26-17/h1-10,14H,12H2,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQDHFKVHMAFLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

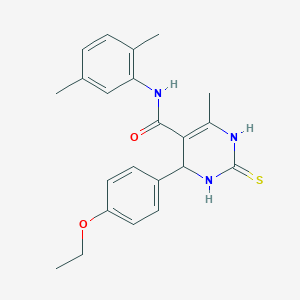

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)

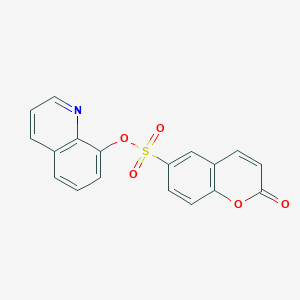

![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)

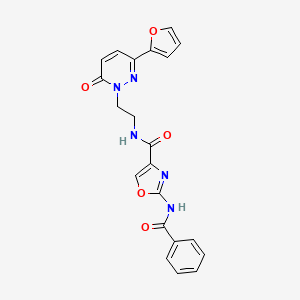

![1-(5-chloro-2-methoxyphenyl)-4-[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2545912.png)

![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)

![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)

![4-(Prop-2-en-1-yloxy)thieno[3,2-d]pyrimidine](/img/structure/B2545919.png)

![N-(2-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2545922.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2545925.png)